molecular formula C18H16N4O6S3 B2648259 ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE CAS No. 391896-40-5

ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Cat. No.: B2648259
CAS No.: 391896-40-5
M. Wt: 480.53
InChI Key: MMYSNCPZUQKYHZ-UHFFFAOYSA-N
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Description

ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole and thiophene moieties.

    Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Research: The compound is investigated for its role in various biological pathways and its potential as a biochemical probe.

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Future Directions

Thiazoles have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a condensation reaction with a suitable thiophene derivative.

    Carbamoylation: The compound is then subjected to carbamoylation using an appropriate isocyanate to introduce the carbamoyl group.

    Esterification: Finally, the esterification of the carboxylic acid group is carried out using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring and are used as anti-inflammatory and anesthetic agents.

Uniqueness

ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of thiazole and thiophene rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S3/c1-3-27-15(25)9-7-29-17(19-9)21-13(23)11-5-6-12(31-11)14(24)22-18-20-10(8-30-18)16(26)28-4-2/h5-8H,3-4H2,1-2H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYSNCPZUQKYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=CS3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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